molecular formula C14H12O2 B15313417 3-Benzoyl-2-methylphenol

3-Benzoyl-2-methylphenol

Cat. No.: B15313417
M. Wt: 212.24 g/mol
InChI Key: JJAYUTIKXKZADW-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methylphenol, also known by its IUPAC name (3-hydroxy-2-methylphenyl)(phenyl)methanone, is a compound with the molecular formula C14H12O2 and a molecular weight of 212.25 g/mol . This compound is characterized by the presence of a benzoyl group attached to a methylphenol structure, making it a phenolic compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoyl-2-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution and ester rearrangement reactions. One common method involves the reaction of 2-methylphenol with benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzoyl-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and biological activity. The benzoyl moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzoyl-2-methylphenol is unique due to the specific positioning of the benzoyl and methyl groups, which influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3-hydroxy-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H12O2/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-9,15H,1H3

InChI Key

JJAYUTIKXKZADW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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